7-Bromobenzofuran-2-carboxylic acid

Description

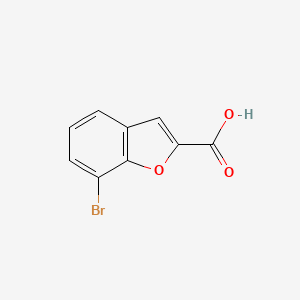

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYANDYWSZSRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591926 | |

| Record name | 7-Bromo-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550998-59-9 | |

| Record name | 7-Bromo-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550998-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromobenzofuran-2-carboxylic acid: Chemical Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 7-Bromobenzofuran-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the molecule's characteristics and methodologies for its study.

Core Chemical Properties

This compound is a heterocyclic compound featuring a benzofuran core structure, which is prevalent in many biologically active natural products and synthetic molecules. The presence of a bromine atom at the 7-position and a carboxylic acid group at the 2-position significantly influences its chemical reactivity and potential pharmacological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 550998-59-9 | [1][2][3] |

| Molecular Formula | C₉H₅BrO₃ | [1][2] |

| Molecular Weight | 241.04 g/mol | [1][2] |

| Boiling Point | 370.9°C at 760 mmHg | [1][4] |

| Melting Point | Not available | |

| Appearance | Powder | [3] |

| Storage | 2-8°C, dry, sealed | [1][4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source |

| Chloroform | Soluble | [5] |

| Dichloromethane | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

| Acetone | Soluble | [5] |

| Methanol | Soluble | [6] |

| Ethanol | Soluble | [6] |

Spectroscopic Data

Table 3: Predicted ¹H NMR Chemical Shifts (in ppm)

| Proton | Predicted Chemical Shift Range (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.2 | broad singlet |

| H-3 (furan ring) | ~7.0 - 7.5 | singlet |

| Aromatic Protons (H-4, H-5, H-6) | ~7.2 - 7.8 | multiplet |

Note: The chemical shifts of aromatic protons are influenced by the bromine substituent and the fused furan ring.

Table 4: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Predicted Chemical Shift Range (ppm) | |---|---|---| | Carboxylic Acid (C=O) | 160 - 180 | | C-2 (furan ring) | ~145 - 155 | | C-3 (furan ring) | ~110 - 120 | | C-3a (bridgehead) | ~120 - 130 | | C-4 | ~120 - 130 | | C-5 | ~120 - 130 | | C-6 | ~125 - 135 | | C-7 (C-Br) | ~115 - 125 | | C-7a (bridgehead) | ~150 - 160 |

Table 5: Key Infrared (IR) Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Table 6: Expected Mass Spectrometry Fragmentation

| Fragment | m/z | Description |

| [M]⁺ | 240/242 | Molecular ion (presence of Br isotopes) |

| [M-OH]⁺ | 223/225 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 195/197 | Loss of carboxylic acid group |

| [M-Br]⁺ | 161 | Loss of bromine atom |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not published, established methods for the synthesis of related benzofuran-2-carboxylic acids can be adapted.

Microwave-Assisted Perkin Rearrangement

A highly efficient method for the synthesis of benzofuran-2-carboxylic acids involves the microwave-assisted Perkin rearrangement of 3-bromocoumarins.[7]

Experimental Protocol:

-

Bromination of the Coumarin Precursor: The corresponding 7-bromocoumarin is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent under microwave irradiation to yield the 3,7-dibromocoumarin.

-

Perkin Rearrangement: The purified 3,7-dibromocoumarin is then subjected to a base-catalyzed rearrangement. A mixture of the dibromocoumarin and sodium hydroxide in ethanol is irradiated in a microwave reactor.

-

Work-up and Purification: After the reaction, the solvent is removed, and the residue is dissolved in water. Acidification with hydrochloric acid precipitates the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Microwave-assisted Perkin rearrangement synthesis.

Synthesis from o-Bromophenol

A two-step synthesis starting from o-bromophenol has been patented for the preparation of 7-bromobenzofuran, a precursor to the carboxylic acid.[8]

Experimental Protocol:

-

Etherification: o-Bromophenol is reacted with 2-bromo-1,1-dimethoxyethane or 2-chloro-1,1-dimethoxyethane in the presence of a base to form 1-bromo-2-(2,2-dimethoxyethoxy)benzene.

-

Cyclization and Carboxylation: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization to yield 7-bromobenzofuran. Subsequent carboxylation at the 2-position, for instance, via lithiation followed by reaction with carbon dioxide, would yield the final product.

Caption: Synthesis from o-bromophenol.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the benzofuran ring system, the carboxylic acid group, and the bromine substituent. The carboxylic acid moiety allows for the formation of esters, amides, and other derivatives, which is a common strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties.[9] The bromine atom offers a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the synthesis of more complex molecular architectures.[1]

Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[10][11][12]

Anticancer Potential

Numerous studies have highlighted the anticancer potential of brominated benzofuran derivatives. For instance, certain 5-bromobenzofuran derivatives have shown potent antiproliferative activity against breast cancer cell lines, with IC₅₀ values in the low micromolar range.[9] The mechanism of action for some benzofuran derivatives involves the inhibition of key signaling pathways, such as NF-κB, which is crucial for cancer cell survival and proliferation.[13]

Table 7: Anticancer Activity of Selected Brominated Benzofuran Derivatives (for reference)

| Compound | Cell Line | IC₅₀ (µM) | Source |

| 5-Bromobenzofuran derivative 9e | MDA-MB-231 (Breast Cancer) | 2.52 ± 0.39 | [9] |

| Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate | K562 (Leukemia) | ~5 | [12] |

| Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate | HL-60 (Leukemia) | ~0.1 | [12] |

Note: This data is for structurally related compounds and not for this compound itself.

Caption: Potential inhibition of the NF-κB signaling pathway.

Anti-inflammatory and Neuroleptic Potential

Benzofuran derivatives have also been investigated for their anti-inflammatory and neuroprotective properties.[11][12] Some compounds have shown the ability to inhibit the production of inflammatory mediators like nitric oxide (NO).[11] Furthermore, certain dihydrobenzofuran carboxamides have been evaluated as potential atypical neuroleptic agents.[14] Given these precedents, this compound represents a scaffold of interest for the development of novel therapeutics targeting inflammatory and central nervous system disorders.

Conclusion

This compound is a versatile building block with significant potential in medicinal chemistry and drug discovery. Its chemical structure offers multiple points for modification, allowing for the generation of diverse libraries of compounds for biological screening. While specific experimental data for this particular molecule is limited, the broader class of benzofuran derivatives has demonstrated promising anticancer, anti-inflammatory, and neuroprotective activities. Further investigation into the synthesis, derivatization, and comprehensive biological evaluation of this compound is warranted to fully explore its therapeutic potential. This technical guide provides a solid foundation for researchers to initiate such studies.

References

- 1. rsc.org [rsc.org]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. ベンゾフラン-2-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: 7-Bromobenzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromobenzofuran-2-carboxylic acid, a key building block in medicinal chemistry and materials science. It is intended to serve as a valuable resource for professionals engaged in research and development.

Core Chemical Data

This compound is a heterocyclic compound with the chemical formula C₉H₅BrO₃.[1] Its structure features a benzofuran core, which is a fusion of a benzene ring and a furan ring, with a bromine atom substituted at the 7th position and a carboxylic acid group at the 2nd position.[2] This arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in chemical syntheses.

| Property | Value | Reference |

| CAS Number | 550998-59-9 | [1][2][3][4] |

| Molecular Weight | 241.04 g/mol | [1][3] |

| Chemical Formula | C₉H₅BrO₃ | [1][3] |

| Purity | ≥97% - 98% | [2][5] |

| Physical Form | Powder | [2] |

| Boiling Point | 370.9°C at 760 mmHg | [3] |

| Storage Conditions | 2-8°C, dry seal | [3] |

| MDL Number | MFCD10699647 | [3] |

Experimental Protocols

Due to its utility in the synthesis of bioactive molecules, several experimental protocols involving this compound have been developed. A general workflow for its use as a synthetic intermediate is outlined below.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the utilization of this compound in the synthesis of more complex derivatives, often involving coupling reactions and functional group transformations.

Caption: General synthetic workflow using this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of compounds with potential therapeutic applications. Its derivatives have been investigated for their activity as antipsychotics, anti-inflammatory agents, and anticancer drugs. The benzofuran scaffold is a common feature in many biologically active molecules, and the presence of the bromine and carboxylic acid groups provides convenient handles for synthetic modification.

Furthermore, this compound is utilized in the preparation of agrochemicals and functional materials. The bromine atom can participate in various cross-coupling reactions, enabling the construction of complex organic frameworks with tailored electronic and photophysical properties.

Signaling Pathway Interactions

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its derivatives are designed to interact with various biological targets. For instance, benzofuran-based compounds have been shown to interact with central nervous system receptors. The logical relationship for designing a drug candidate from this starting material is depicted below.

Caption: Logical workflow for drug discovery starting from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. The compound should be stored in a cool, dry, and well-ventilated area.

References

An In-Depth Technical Guide to 7-Bromobenzofuran-2-carboxylic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for 7-Bromobenzofuran-2-carboxylic acid. This compound serves as a valuable building block in medicinal chemistry and materials science, and this document aims to be a key resource for professionals in these fields.

Core Molecular Structure and Identifiers

This compound is a heterocyclic organic compound characterized by a benzofuran core. The structure consists of a benzene ring fused to a furan ring. A bromine atom is substituted at the 7th position of the bicyclic system, and a carboxylic acid functional group is attached to the 2nd position of the furan ring.[1]

The key identifiers and structural representations for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 550998-59-9[1][2][3] |

| Molecular Formula | C₉H₅BrO₃[1][2] |

| Molecular Weight | 241.04 g/mol [2] |

| SMILES | O=C(O)c1cc2c(Br)cccc2o1 |

| InChI | InChI=1S/C9H5BrO3/c10-5-3-1-2-4-6(5)13-8(4)7(9(11)12)13/h1-3,7H,(H,11,12) |

Logical Relationship of Molecular Identifiers

The following diagram illustrates the relationship between the different molecular identifiers and the chemical structure of this compound.

Caption: Relationship between identifiers and structure.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value |

| Boiling Point | 370.9 °C at 760 mmHg[2] |

| Appearance | Expected to be a solid powder. |

| Storage Temperature | 2-8°C or -20°C[2] |

Expected Spectroscopic Data

The following table summarizes the expected regions for key signals in the spectroscopic analysis of this compound, based on the known spectra of benzofuran-2-carboxylic acid and the influence of the bromine substituent.

| Spectroscopy | Expected Signals |

| ¹H NMR | - Aromatic protons on the benzene and furan rings (multiple signals). - A downfield singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~160-180 ppm). - Aromatic and furan carbons (multiple signals). |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight. - Characteristic fragmentation patterns for carboxylic acids and brominated aromatic compounds. |

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be designed based on established methods for the synthesis of substituted benzofuran-2-carboxylic acids. One such promising method is the microwave-assisted Perkin rearrangement of a corresponding 3,7-dibromocoumarin.

Proposed Synthetic Workflow

The following diagram outlines a potential workflow for the synthesis and characterization of this compound.

Caption: A potential synthetic and analytical workflow.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and would require optimization.

-

Reaction Setup: In a microwave-safe vessel, combine 3,7-dibromocoumarin (1 equivalent), sodium hydroxide (3 equivalents), and ethanol.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a suitable power and temperature for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

Benzofuran derivatives are a well-established class of compounds with a broad range of biological activities. While specific applications of this compound are not extensively documented, its structural motif suggests potential as an intermediate in the synthesis of bioactive molecules. Benzofuran-based carboxylic acids have been investigated as:

-

Anticancer Agents: Derivatives have shown antiproliferative activity against various cancer cell lines, including breast cancer.[4]

-

Enzyme Inhibitors: They have been explored as inhibitors of enzymes such as carbonic anhydrase and Pim-1 kinase.[4][5]

-

Antimicrobial Agents: The benzofuran scaffold is present in compounds with antifungal and antibacterial properties.

The bromine atom at the 7-position provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for drug discovery screening.

Signaling Pathway Interaction (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Caption: Hypothetical inhibition of a kinase pathway.

This guide provides a foundational understanding of this compound. Further experimental investigation is required to fully elucidate its spectroscopic properties and optimize its synthesis for various applications.

References

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid (C9H7BrO3) [pubchemlite.lcsb.uni.lu]

Synthesis of 7-Bromobenzofuran-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 7-Bromobenzofuran-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a crucial building block in medicinal chemistry, valued for its role in the synthesis of complex molecules with potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. This document outlines the most pertinent and effective methods for its preparation.

Core Synthesis Pathways

Two principal synthetic strategies have been identified for the synthesis of this compound: the Perkin rearrangement of a substituted coumarin and the direct carboxylation of a 7-bromobenzofuran precursor.

Pathway 1: Perkin Rearrangement of 7-Bromo-3-bromocoumarin

The Perkin rearrangement provides a robust method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[1][2] This pathway involves the base-catalyzed ring contraction of a coumarin to a benzofuran.

The logical workflow for this pathway is as follows:

Experimental Protocol:

-

Perkin Rearrangement to this compound: The 7-bromo-3-bromocoumarin can then undergo a Perkin rearrangement. A highly efficient microwave-assisted method has been reported for the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[2]

-

Reaction Conditions: The 3-bromocoumarin derivative is subjected to microwave irradiation in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol.[2]

-

Work-up: Following the rearrangement, the reaction mixture is acidified to precipitate the benzofuran-2-carboxylic acid product.

-

Quantitative Data:

Microwave-assisted Perkin rearrangements of various 3-bromocoumarins have been reported to proceed in high yields, often exceeding 90%, with significantly reduced reaction times compared to traditional heating methods.[2]

| Starting Material (Example) | Product | Yield (%) | Reaction Time (Microwave) | Reference |

| 3-Bromo-6-methylcoumarin | 5-Methylbenzofuran-2-carboxylic acid | 95 | 10 min | [2] |

| 3-Bromo-6-chlorocoumarin | 5-Chlorobenzofuran-2-carboxylic acid | 92 | 10 min | [2] |

Pathway 2: Carboxylation of 7-Bromobenzofuran

This pathway begins with the synthesis of 7-bromobenzofuran, for which established protocols exist. The key step is the introduction of a carboxylic acid group at the 2-position. Two primary methods for this transformation are considered: direct lithiation followed by carboxylation, and a two-step process involving Vilsmeier-Haack formylation and subsequent oxidation.

The logical workflow for this pathway is as follows:

Experimental Protocols:

-

Synthesis of 7-Bromobenzofuran: A common method involves the cyclization of 2-bromo-1-(2,2-dimethoxyethoxy)benzene in the presence of a strong acid such as polyphosphoric acid.

-

Carboxylation Methods:

-

Method A: Lithiation and Carboxylation: Benzofurans can be preferentially lithiated at the 2-position.[5]

-

Procedure: 7-Bromobenzofuran is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C. A strong base, typically n-butyllithium (n-BuLi), is added dropwise to effect lithiation. Solid carbon dioxide (dry ice) is then added to the reaction mixture. Upon warming to room temperature and acidic work-up, this compound is obtained.

-

-

Method B: Vilsmeier-Haack Formylation and Oxidation: The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[6][7]

-

Formylation: 7-Bromobenzofuran is treated with the Vilsmeier reagent, prepared from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), to yield 7-bromo-2-formylbenzofuran.

-

Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO4) or silver oxide (Ag2O).

-

-

Quantitative Data:

Yields for the carboxylation of benzofurans can vary depending on the specific substrate and reaction conditions.

| Precursor | Method | Reagents | Product | Typical Yield (%) |

| Benzofuran | Lithiation/Carboxylation | n-BuLi, CO2 | Benzofuran-2-carboxylic acid | 70-85 |

| Benzofuran | Vilsmeier-Haack/Oxidation | POCl3, DMF; then KMnO4 | Benzofuran-2-carboxylic acid | 60-75 |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of pathway will depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The Perkin rearrangement offers a direct approach if the corresponding 7-bromo-3-bromocoumarin is accessible. Alternatively, the carboxylation of readily prepared 7-bromobenzofuran provides a versatile and reliable strategy. Both lithiation/carboxylation and Vilsmeier-Haack formylation/oxidation are viable methods for the latter approach, with the former often providing higher yields in a single step. Researchers should carefully consider the advantages and challenges of each pathway to select the most suitable method for their specific needs.

References

- 1. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unica.it [iris.unica.it]

- 4. researchgate.net [researchgate.net]

- 5. Lithiation in flavones, chromones, coumarins, and benzofuran derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

The Biological Activity of Brominated Benzofurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a core scaffold in a multitude of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] Among these derivatives, the introduction of bromine atoms into the benzofuran structure has been shown to significantly enhance their biological potency, particularly their cytotoxic effects against cancer cells.[1][2] This technical guide provides an in-depth overview of the biological activity of brominated benzofurans, with a focus on their anticancer properties. It summarizes quantitative data, details key experimental protocols, and visualizes the involved signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Biological Activity: Anticancer Properties

The primary biological activity of interest for brominated benzofurans is their potent and often selective cytotoxicity against various cancer cell lines. Structure-activity relationship (SAR) studies have consistently demonstrated that the presence and position of bromine atoms on the benzofuran ring or its substituents can dramatically increase anticancer efficacy.[1][2] This enhanced activity is attributed to the ability of bromine to form halogen bonds, which can improve the binding affinity of the compound to its biological targets.[1]

Mechanisms of Action

Brominated benzofurans exert their anticancer effects through multiple mechanisms, including:

-

Induction of Apoptosis: A primary mechanism by which these compounds induce cell death is through the activation of the apoptotic cascade. Studies have shown that brominated benzofurans can increase the activity of key executioner caspases, such as caspase-3 and caspase-7, leading to programmed cell death.[2][4][5] The apoptotic process is further evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and changes in the expression of Bcl-2 family proteins, with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[5][6][7]

-

Cell Cycle Arrest: Several brominated benzofuran derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. A notable example is the induction of G2/M phase arrest, which prevents cells from entering mitosis.[8] This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of Key Signaling Pathways: Brominated benzofurans have been found to interfere with crucial signaling pathways that are often dysregulated in cancer. These include:

-

HIF-1 Pathway: The Hypoxia-Inducible Factor 1 (HIF-1) pathway is critical for tumor survival and angiogenesis. Certain brominated benzofuran derivatives have been designed to inhibit this pathway, demonstrating a potential therapeutic strategy for p53-independent malignant cancers.[1]

-

AKT Signaling Pathway: The serine-threonine kinase AKT is a central node in a signaling pathway that promotes cell survival and proliferation. Inactivation of the AKT signaling pathway has been observed in cancer cells treated with brominated benzofurans.[1]

-

NF-κB and MAPK Pathways: The NF-κB and MAPK signaling pathways are key regulators of inflammation and cell survival. Some benzofuran derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting these pathways.[9]

-

Quantitative Data on Anticancer Activity

The cytotoxic effects of various brominated benzofuran derivatives have been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of selected brominated benzofurans against a panel of human cancer cell lines.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 (3-bromomethyl derivative) | K562 (Leukemia) | 5 | [1] |

| HL60 (Leukemia) | 0.1 | [1] | |

| Compound VIII | K562 (Leukemia) | 5.0 | [2] |

| HL-60 (Leukemia) | 0.1 | [2] | |

| Compound 1c | K562 (Leukemia) | ~20-85 | [2] |

| HeLa (Cervical Carcinoma) | ~20-85 | [2] | |

| MOLT-4 (Leukemia) | 180 | [2] | |

| Compound 1e | K562 (Leukemia) | ~20-85 | [2] |

| HeLa (Cervical Carcinoma) | ~20-85 | [2] | |

| MOLT-4 (Leukemia) | ~20-85 | [2] | |

| Compound 2d | K562 (Leukemia) | ~20-85 | [2] |

| HeLa (Cervical Carcinoma) | ~20-85 | [2] | |

| MOLT-4 (Leukemia) | ~20-85 | [2] | |

| Compound 3a | K562 (Leukemia) | ~20-85 | [2] |

| HeLa (Cervical Carcinoma) | ~20-85 | [2] | |

| MOLT-4 (Leukemia) | ~20-85 | [2] | |

| Compound 3d | K562 (Leukemia) | ~20-85 | [2] |

| HeLa (Cervical Carcinoma) | ~20-85 | [2] | |

| MOLT-4 (Leukemia) | ~20-85 | [2] | |

| Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activity of brominated benzofurans.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well.

-

The plate is incubated overnight to allow the cells to adhere to the well surface.

-

-

Compound Treatment:

-

Brominated benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

The stock solutions are serially diluted to various concentrations in the cell culture medium.

-

The medium in the wells is replaced with the medium containing the test compounds, and the plate is incubated for a specified period (e.g., 48 hours).

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

-

Absorbance Measurement and Data Analysis:

-

The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value is determined from the dose-response curve.

-

Apoptosis Induction: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.

-

Cell Seeding and Treatment:

-

Cancer cells (e.g., 20 x 10³ K562 cells) are seeded in each well of a 96-well plate.

-

The cells are grown for 24 hours before treatment.

-

The test compounds are added to the cell culture at a predetermined concentration (e.g., 5 x IC50). A positive control (e.g., staurosporine) and a negative control (vehicle) are included.

-

The plate is incubated for a specified period (e.g., 18 hours).[2][4]

-

-

Caspase Activity Measurement:

-

A pro-fluorescent caspase-3/7 substrate is added to each well.

-

The plate is incubated to allow for the cleavage of the substrate by active caspases, which generates a fluorescent signal.

-

The fluorescence is measured using a microplate reader.

-

-

Data Analysis:

-

The caspase activity is expressed as a fold increase relative to the untreated control.

-

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting:

-

Cancer cells are treated with the brominated benzofuran derivative for a specific duration (e.g., 24 hours).

-

The cells are harvested by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

-

Fixation:

-

The harvested cells are washed with ice-cold phosphate-buffered saline (PBS).

-

The cells are fixed by slowly adding them to ice-cold 70% ethanol while vortexing gently.

-

The fixed cells are stored at -20°C for at least 2 hours.

-

-

Staining:

-

The fixed cells are centrifuged and washed with PBS.

-

The cell pellet is resuspended in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

-

The cells are incubated in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

The DNA content of the stained cells is analyzed using a flow cytometer.

-

The data is used to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathway Analysis: Western Blotting for Phosphorylated AKT

Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated (activated) AKT, to assess the impact of the compounds on signaling pathways.

-

Cell Lysis and Protein Quantification:

-

Cells are treated with the brominated benzofuran derivative.

-

The cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of AKT (p-AKT).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

-

A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

-

The membrane can be stripped and re-probed with an antibody for total AKT to normalize the p-AKT signal.

-

The band intensities are quantified to determine the relative levels of p-AKT.

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by brominated benzofurans.

Caption: HIF-1 signaling pathway and the inhibitory effect of brominated benzofurans.

Caption: AKT signaling pathway and the inhibitory effect of brominated benzofurans.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]

- 8. [Induction of G2 /M phase arrest and apoptosis of MCF-7 cells by novel benzofuran lignan via suppressing cell cycle proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to 7-Bromobenzofuran-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromobenzofuran-2-carboxylic acid is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its rigid benzofuran core, substituted with a bromine atom and a carboxylic acid group, provides a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide details the synthesis, physicochemical properties, and significant biological applications of this compound, with a particular focus on its role in the development of inhibitors for lymphoid tyrosine phosphatase (LYP), a critical regulator in autoimmune diseases and oncology.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. The introduction of a bromine atom at the 7-position and a carboxylic acid at the 2-position of the benzofuran ring system endows this compound with unique chemical reactivity and potential for specific biological interactions. This compound serves as a key intermediate in the synthesis of complex pharmaceutical molecules, where the bromine atom can be functionalized through various cross-coupling reactions, and the carboxylic acid provides a handle for amide bond formation or serves as a crucial pharmacophoric element.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in chemical synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 550998-59-9 | [1][2] |

| Molecular Formula | C₉H₅BrO₃ | [1][2] |

| Molecular Weight | 241.04 g/mol | [1][2] |

| Boiling Point | 370.9°C at 760 mmHg | [1] |

| Storage | 2-8°C, dry seal | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the 7-bromobenzofuran core, followed by carboxylation at the 2-position.

Synthesis of 7-Bromobenzofuran

A common route to 7-bromobenzofuran involves a two-step process starting from o-bromophenol.

-

Step 1: Synthesis of 1-Bromo-2'-(2,2-dimethoxyethyl)benzene In a suitable reaction vessel, o-bromophenol is reacted with 2-bromo-1,1-dimethoxyethane or 2-chloro-1,1-dimethoxyethane in a solvent such as DMF. The reaction is carried out in the presence of a base, like potassium carbonate, at a temperature ranging from 25 to 153°C for 4 to 36 hours. The product, 1-bromo-2'-(2,2-dimethoxyethyl)benzene, is then isolated.

-

Step 2: Cyclization to 7-Bromobenzofuran The intermediate from Step 1 is subjected to an acid-catalyzed cyclization. This is typically achieved by heating the compound in the presence of an acid, such as polyphosphoric acid, in a high-boiling solvent like xylene. The reaction mixture is refluxed for several hours. After cooling, the organic layer is separated, washed, dried, and the solvent is removed. The crude 7-bromobenzofuran is then purified by distillation.

Carboxylation of 7-Bromobenzofuran

The introduction of the carboxylic acid group at the 2-position of 7-bromobenzofuran can be accomplished via lithiation followed by quenching with carbon dioxide.

-

Step 3: Carboxylation 7-Bromobenzofuran is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78°C) under an inert atmosphere (e.g., argon or nitrogen). A strong organolithium base, such as n-butyllithium, is added dropwise to effect lithiation at the 2-position. The reaction mixture is stirred at this temperature for a period to ensure complete lithiation. Gaseous carbon dioxide (or solid dry ice) is then introduced into the reaction mixture. The reaction is allowed to warm to room temperature. An acidic workup (e.g., with dilute HCl) is then performed to protonate the carboxylate salt, yielding this compound. The product can then be purified by recrystallization.

Spectral Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The protons on the benzofuran ring system will exhibit characteristic coupling patterns.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | > 10 | broad singlet |

| H-3 | ~7.5 | singlet |

| Aromatic-H | 7.2 - 7.8 | multiplet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the carbons of the benzofuran core, and the carbon bearing the bromine atom.

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | 160 - 170 |

| C-Br | 110 - 120 |

| Other Aromatic/Heterocyclic C | 110 - 155 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, sharp |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

| C-Br | 500 - 600 |

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment |

| 240/242 | [M]⁺ (Molecular ion, bromine isotope pattern) |

| 223/225 | [M-OH]⁺ |

| 195/197 | [M-COOH]⁺ |

| 116 | [M-Br-CO]⁺ |

Application in Drug Development: Inhibition of Lymphoid Tyrosine Phosphatase (LYP)

A significant application of this compound in drug discovery is as a scaffold for the development of inhibitors of Lymphoid Tyrosine Phosphatase (LYP), also known as PTPN22.[3]

The Role of LYP in T-Cell Receptor (TCR) Signaling

LYP is a key negative regulator of the T-cell receptor (TCR) signaling pathway.[3] Upon engagement of the TCR with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine release. Key kinases in this pathway, such as Lck and ZAP-70, become phosphorylated and activated. LYP acts as a brake on this process by dephosphorylating these activated kinases, thus dampening the T-cell response.

Genetic variations in the PTPN22 gene that lead to a gain-of-function of LYP are associated with an increased risk of several autoimmune diseases, including type 1 diabetes and rheumatoid arthritis. Conversely, inhibiting LYP can enhance T-cell activation, which is a promising strategy for cancer immunotherapy.[3]

Benzofuran-2-carboxylic Acids as LYP Inhibitors

The benzofuran-2-carboxylic acid scaffold has been identified as a potent phosphotyrosine (pTyr) mimic, enabling it to bind to the active site of phosphatases like LYP.[3] Derivatives of this scaffold have been synthesized and shown to be effective inhibitors of LYP. For instance, certain derivatives have demonstrated reversible inhibition of LYP with Ki values in the low micromolar range (e.g., Ki = 0.93 µM and 1.34 µM for compounds D34 and D14, respectively).[3] These inhibitors have been shown to regulate TCR signaling by specifically targeting LYP.

Implications for Cancer Immunotherapy

By inhibiting LYP, derivatives of this compound can enhance T-cell responses against cancer cells. Studies have shown that these inhibitors can significantly suppress tumor growth in preclinical models by boosting antitumor immunity. This includes the activation of T-cells and the inhibition of M2 macrophage polarization, which is a pro-tumorigenic phenotype.[3]

Conclusion

This compound is a pivotal chemical entity with significant potential in drug discovery and development. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the creation of diverse chemical libraries. The demonstrated efficacy of its derivatives as inhibitors of lymphoid tyrosine phosphatase highlights its importance in the development of novel therapeutics for autoimmune diseases and cancer. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to develop more potent and selective drug candidates.

References

An In-depth Technical Guide on the Solubility of 7-Bromobenzofuran-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromobenzofuran-2-carboxylic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on predicting its solubility based on the known properties of the parent molecule, benzofuran-2-carboxylic acid, and the structural effects of bromine substitution. Furthermore, detailed experimental protocols for determining the solubility of such compounds are provided to enable researchers to generate precise quantitative data.

Predicted Solubility Profile

This compound is a halogenated derivative of benzofuran-2-carboxylic acid. The solubility of an organic compound is primarily governed by its polarity, hydrogen bonding capability, and the intermolecular forces it can establish with the solvent.

The parent compound, benzofuran-2-carboxylic acid, is known to be soluble in a range of polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO), as well as less polar solvents like chloroform, dichloromethane, and ethyl acetate[1][2]. This solubility is attributed to the presence of the polar carboxylic acid group, which can engage in hydrogen bonding, and the aromatic benzofuran ring, which allows for van der Waals interactions.

The introduction of a bromine atom at the 7-position of the benzofuran ring is expected to influence the solubility profile. Bromine is an electronegative but also a large and polarizable atom. Its presence can have two opposing effects:

-

Increase in Lipophilicity: The bromo-substituent increases the overall molecular weight and surface area of the molecule, leading to stronger van der Waals forces and potentially increasing its solubility in non-polar organic solvents.

-

Polarity and Dipole Moment: The carbon-bromine bond introduces a dipole moment, which could slightly increase the overall polarity of the molecule, potentially favoring solubility in polar aprotic solvents.

Considering these factors, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, similar to its parent compound. The following table summarizes the predicted qualitative solubility.

Data Presentation: Predicted Qualitative Solubility

| Solvent | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Methanol | Soluble | The carboxylic acid group can form strong hydrogen bonds with methanol. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid. |

| Acetone | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor. |

| Ethyl Acetate | Soluble | Acts as a hydrogen bond acceptor and has a moderate polarity suitable for the overall molecule. |

| Non-Polar/Slightly Polar Solvents | ||

| Dichloromethane | Soluble | Capable of dissolving moderately polar compounds. |

| Chloroform | Soluble | Similar to dichloromethane, it can solvate the aromatic and halogenated parts of the molecule. |

| Hexane | Sparingly Soluble to Insoluble | The high polarity of the carboxylic acid group will likely limit solubility in non-polar alkanes. |

| Toluene | Sparingly Soluble | The aromatic nature of toluene might offer some interaction with the benzofuran ring, but the carboxylic acid will limit solubility. |

Experimental Protocols

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The most common and reliable method is the isothermal shake-flask method .

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a scintillation vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

-

Filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent.

-

-

Data Analysis:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

The solubility is typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Workflow for the isothermal shake-flask solubility determination method.

References

The Enigmatic Presence of Brominated Benzofurans in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated benzofurans represent a fascinating and underexplored class of naturally occurring heterocyclic compounds. Exhibiting a diverse array of biological activities, from potent anticancer to antimicrobial properties, these molecules have captured the attention of the scientific community. Their natural origins, primarily within marine ecosystems, suggest unique biosynthetic adaptations to halogen-rich environments. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of brominated benzofurans, detailing their sources, available quantitative data, and methodologies for their study. While specific data for brominated benzofurans remain scarce, this guide draws parallels from closely related brominated aromatic compounds to provide a robust framework for future research and drug discovery endeavors.

Natural Sources of Brominated Aromatic Compounds

Brominated aromatic compounds, including phenols and alkaloids which share structural similarities with benzofurans, are predominantly found in marine organisms. These organisms have evolved enzymatic machinery to incorporate bromine from seawater into their secondary metabolites.

-

Marine Sponges: Sponges of the order Verongida, particularly species from the genus Aplysina (formerly Verongia), are prolific producers of brominated tyrosine derivatives.[1] While direct evidence for brominated benzofurans is limited, the presence of a diverse array of brominated alkaloids in these sponges suggests they are a promising source for future discovery.[2] Sponges such as Aplysina cavernicola and Ianthella basta are known to have significant bromine content within their skeletal structures.[3]

-

Marine Algae: Red algae (Rhodophyta) are well-documented producers of brominated phenols.[4][5] For instance, Ceramium tenuicorne has been shown to produce 2,4,6-tribromophenol.[6] The enzymatic apparatus for bromination in algae suggests the potential for the biosynthesis of a wider range of brominated aromatic compounds, including benzofurans.

-

Marine Bacteria: Certain marine bacteria have been identified as producers of polybrominated aromatic compounds, including bromophenols and bromopyrroles.[6] This discovery points to a microbial origin for some of the brominated compounds found in larger marine organisms, either through symbiosis or as part of the food chain. The biosynthetic pathways elucidated in these bacteria provide a valuable model for understanding the formation of these compounds.[6]

-

Terrestrial Plants: While less common than in marine environments, some terrestrial plants have been found to produce benzofuran derivatives, though typically not brominated. For example, species from the family Moraceae are known to produce 2-arylbenzofurans.[7]

Quantitative Data on Brominated Aromatic Compounds

Quantitative data specifically for naturally occurring brominated benzofurans is currently not well-documented in the literature. However, data on related brominated compounds in marine organisms provide a valuable reference point for estimating potential yields and concentrations.

| Organism | Compound Class | Compound | Concentration/Yield | Source |

| Marine Sponges | ||||

| Aplysina cavernicola | Total Bromine | - | 1.8 ± 0.2 % of dry weight (in skeleton) | [3] |

| Ianthella basta | Total Bromine | - | 1.1 ± 0.1 % of dry weight (in skeleton) | [3] |

| Marine Algae | ||||

| Ceramium tenuicorne | Brominated Phenol | 2,4,6-Tribromophenol | Increased production under stress (e.g., herbivory, high light, salinity) | [6] |

| Various Red Algae | Brominated Phenols | Various | Can have high concentrations of certain bromophenols | [4] |

Experimental Protocols

General Workflow for Isolation and Purification

The isolation of brominated benzofurans from marine organisms typically involves a multi-step process designed to extract, fractionate, and purify these compounds from a complex biological matrix.

Figure 1. General workflow for the isolation of brominated benzofurans.

Detailed Methodologies (Adapted from Related Compounds)

3.2.1. Extraction

-

Sample Preparation: Lyophilize (freeze-dry) the collected marine organism (e.g., sponge or alga) to remove water. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Macerate the powdered material with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (typically 1:1 or 2:1 v/v) at room temperature. Repeat the extraction process three times to ensure exhaustive extraction of metabolites.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2.2. Fractionation

-

Liquid-Liquid Partitioning: Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane). Separate the layers. Sequentially partition the aqueous layer with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (BuOH). This will separate the compounds based on their polarity. Brominated benzofurans are expected to be in the less polar fractions (hexane and EtOAc).

-

Column Chromatography: Subject the fraction containing the compounds of interest to column chromatography.

-

Silica Gel Chromatography: Use a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, to separate the compounds.

-

Size-Exclusion Chromatography (Sephadex LH-20): Use a solvent such as methanol to separate compounds based on their molecular size.

-

3.2.3. Purification

-

High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography are further purified using preparative HPLC. A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape, is typically employed.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds, and fractions corresponding to individual peaks are collected.

-

3.2.4. Structure Elucidation

The structure of the purified compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key indicator of the presence and number of bromine atoms in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure, including the position of the bromine atoms on the benzofuran skeleton.

Biosynthesis of Brominated Aromatic Compounds

The precise biosynthetic pathway for brominated benzofurans in marine organisms has not yet been fully elucidated. However, studies on the biosynthesis of other brominated aromatic compounds in marine bacteria provide a strong hypothetical framework. The key enzymes in these pathways are halogenases, which catalyze the incorporation of bromine into organic molecules.

Proposed Biosynthetic Pathway

The biosynthesis of brominated aromatic compounds is believed to start from common metabolic precursors, followed by enzymatic bromination and subsequent modifications.

Figure 2. Proposed biosynthetic pathway for brominated benzofurans.

Key Enzymatic Step: Bromination

The crucial step in the biosynthesis of these compounds is the halogenation reaction catalyzed by halogenase enzymes. In marine bacteria, flavin-dependent halogenases have been identified that catalyze the bromination of aromatic precursors.[6] These enzymes utilize bromide ions from the environment, oxidize them, and incorporate them into the aromatic ring. It is highly probable that similar enzymatic systems are responsible for the biosynthesis of brominated benzofurans in marine invertebrates and algae.

Conclusion and Future Directions

The natural occurrence of brominated benzofurans presents a promising frontier in natural product chemistry and drug discovery. While our current understanding is limited, the methodologies and biosynthetic insights gained from the study of related brominated aromatic compounds provide a solid foundation for future research.

Key areas for future investigation include:

-

Targeted Isolation: Utilizing modern analytical techniques such as metabolomics and genomic mining to specifically target and isolate novel brominated benzofurans from diverse marine sources.

-

Quantitative Analysis: Developing and applying sensitive analytical methods to quantify the concentration of brominated benzofurans in various organisms and to understand the ecological factors that influence their production.

-

Biosynthetic Pathway Elucidation: Identifying and characterizing the specific genes and enzymes involved in the biosynthesis of brominated benzofurans. This will not only enhance our fundamental understanding but also open up possibilities for synthetic biology approaches to produce these valuable compounds.

-

Pharmacological Evaluation: Systematically screening both known and newly discovered brominated benzofurans for a wide range of biological activities to unlock their full therapeutic potential.

By addressing these research gaps, the scientific community can begin to fully harness the potential of this enigmatic class of natural products for the development of new medicines and other valuable applications.

References

- 1. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Bromobenzofuran-2-carboxylic Acid Derivatives: A Technical Guide to Their Synthesis, Biological Significance, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, biological activities, and therapeutic significance of 7-bromobenzofuran-2-carboxylic acid and its derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. This document provides a comprehensive overview of the current state of research, including detailed experimental protocols and a summary of key quantitative data to facilitate further investigation and drug development efforts.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in nature and are known for their diverse pharmacological activities. The introduction of a bromine atom at the 7-position of the benzofuran-2-carboxylic acid core has been shown to significantly influence the biological properties of these molecules, often enhancing their potency and selectivity. This guide focuses specifically on these 7-bromo derivatives, highlighting their potential as lead compounds in the development of novel therapeutics.

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a multi-step process. A plausible synthetic route involves the initial preparation of 7-bromobenzofuran followed by carboxylation at the 2-position.

Synthesis of 7-Bromobenzofuran

A two-step process is typically employed for the synthesis of 7-bromobenzofuran.[1]

Step 1: Synthesis of 1-Bromo-2'-(2,2-dimethoxyethyl)benzene

This step involves the reaction of ortho-bromophenol with 2-bromo-1,1-dimethoxyethane or 2-chloro-1,1-dimethoxyethane in a suitable solvent under basic conditions.[1]

Step 2: Cyclization to 7-Bromobenzofuran

The intermediate, 1-bromo-2'-(2,2-dimethoxyethyl)benzene, undergoes an acid-catalyzed cyclization reaction to yield 7-bromobenzofuran.[1]

Synthesis of this compound

Further derivatization of the carboxylic acid group can be achieved through standard organic chemistry techniques, such as esterification or amidation, to produce a library of this compound derivatives for biological screening.

Biological Activities and Significance

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of brominated benzofuran derivatives against various cancer cell lines. The presence of the bromine atom is often associated with increased potency.

Mechanism of Action: The anticancer activity of these derivatives is believed to be multifactorial. Some compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of caspases, key enzymes in the apoptotic cascade. For instance, certain benzofuran derivatives have been observed to increase the activity of caspases 3 and 7.[2][3] Furthermore, some derivatives may exert their effects by inhibiting critical signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and MAPK pathways.[4][5][6]

Quantitative Data:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Brominated Benzofuran Derivative | K562 (Leukemia) | < 50 | [2] |

| Brominated Benzofuran Derivative | MOLT-4 (Leukemia) | < 50 | [2] |

| Brominated Benzofuran Derivative | HeLa (Cervical Carcinoma) | < 50 | [2] |

Antimicrobial Activity

Halogenated benzofuran derivatives have also been investigated for their antimicrobial properties, showing activity against both bacteria and fungi. The introduction of a bromine atom can enhance the antimicrobial efficacy of the benzofuran scaffold.

Quantitative Data:

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Halogenated 3-benzofurancarboxylic acid derivative (III) | Candida albicans | 100 | [4] |

| Halogenated 3-benzofurancarboxylic acid derivative (VI) | Candida albicans | 100 | [4] |

| Halogenated 3-benzofurancarboxylic acid derivative (III) | Candida parapsilosis | 100 | [4] |

| Halogenated 3-benzofurancarboxylic acid derivative (VI) | Candida parapsilosis | 100 | [4] |

| Halogenated 3-benzofurancarboxylic acid derivative (III) | Gram-positive bacteria | 50 - 200 | [4] |

| Halogenated 3-benzofurancarboxylic acid derivative (IV) | Gram-positive bacteria | 50 - 200 | [4] |

| Halogenated 3-benzofurancarboxylic acid derivative (VI) | Gram-positive bacteria | 50 - 200 | [4] |

Experimental Protocols

Synthesis of 7-Bromobenzofuran

Protocol 1: Synthesis of 7-Bromobenzofuran [1]

-

Step 1: Synthesis of 1-bromo-2'-(2,2-dimethoxy-ethyl)benzene: In a suitable solvent, ortho-bromophenol is reacted with 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal in the presence of a base. The reaction mixture is heated for several hours.

-

Step 2: Cyclization to 7-bromobenzofuran: The product from Step 1 is subjected to an acid-catalyzed cyclization in a suitable solvent with heating to yield 7-bromobenzofuran, which is then purified.

Biological Assays

Protocol 2: MTT Assay for Cytotoxicity Screening [7][8][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC50 value.

Protocol 3: Caspase-3/7 Activity Assay [3][10][11][12]

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds at a desired concentration (e.g., 5 x IC50) for 18-48 hours.

-

Reagent Addition: Add a pro-fluorescent or luminogenic caspase-3/7 substrate to each well.

-

Incubation: Incubate the plate at room temperature to allow for cleavage of the substrate by active caspases.

-

Measurement: Measure the resulting fluorescence or luminescence using a microplate reader.

-

Data Analysis: The signal is proportional to the caspase-3/7 activity.

Signaling Pathways and Logical Relationships

The biological effects of this compound derivatives are often linked to their ability to modulate key cellular signaling pathways.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with the potential for diverse chemical modifications, make them an attractive scaffold for further investigation. The detailed synthetic approaches, biological data, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the advancement of these compounds towards clinical applications. Further studies are warranted to fully elucidate their mechanisms of action and to optimize their pharmacological profiles.

References

- 1. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. excli.de [excli.de]

- 12. scienceopen.com [scienceopen.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Activity of 7-Bromobenzofuran-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 7-Bromobenzofuran-2-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry. The protocols detailed below are intended for laboratory use by qualified personnel. Furthermore, this document summarizes the quantitative data on the biological activities of these compounds and visualizes the key signaling pathways they modulate.

Introduction